![molecular formula C10H16 B13788377 Tricyclo[4.2.2.02,5]decane CAS No. 249-87-6](/img/structure/B13788377.png)
Tricyclo[4.2.2.02,5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4.2.2.02,5]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.02,5]decane typically involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in constructing the complex tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane followed by the Conia-ene reaction shapes a five-membered ring, ultimately leading to the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methodologies used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.2.2.02,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within its tricyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or other electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes .
Scientific Research Applications
Tricyclo[4.2.2.02,5]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of tricyclic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific structural requirements.
Mechanism of Action
The mechanism by which Tricyclo[4.2.2.02,5]decane exerts its effects is primarily through its structural rigidity and stability. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and material properties. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[4.2.2.02,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and rigidity make it particularly valuable in applications requiring robust materials and precise molecular interactions .
Properties
CAS No. |
249-87-6 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
InChI Key |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


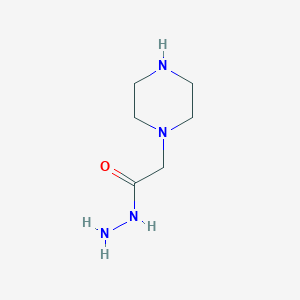
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
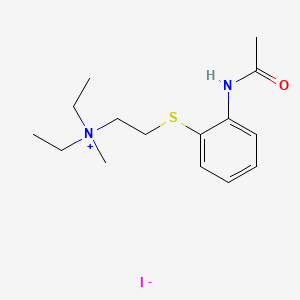
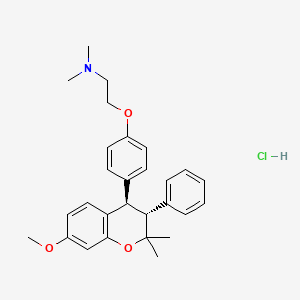
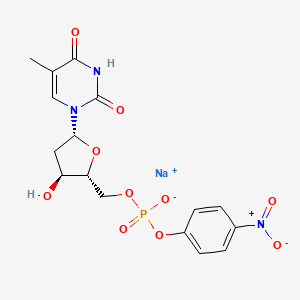
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
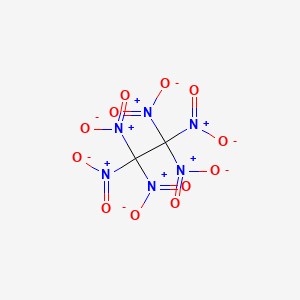
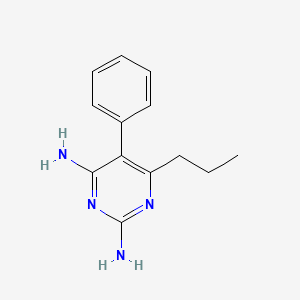
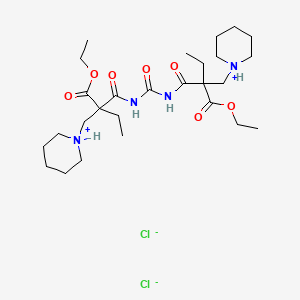
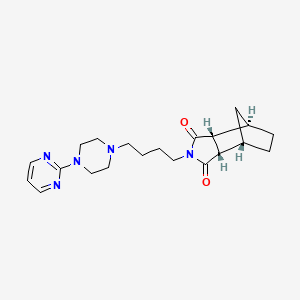
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
